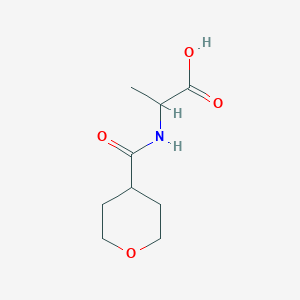

2-(Oxan-4-ylformamido)propanoic acid

Description

2-(Oxan-4-ylformamido)propanoic acid (CAS: 1516949-42-0) is a synthetic organic compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201 g/mol . Structurally, it consists of a propanoic acid backbone substituted with an oxan-4-ylformamido group, which integrates a tetrahydropyran (oxane) ring. This compound is primarily utilized in research settings, including applications in immunostaining, RNA extraction, and microfluidic device fabrication .

Properties

IUPAC Name |

2-(oxane-4-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-6(9(12)13)10-8(11)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEPCBYYGUHQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-ylformamido)propanoic acid typically involves the reaction of oxane derivatives with formamido and propanoic acid precursors. One common method involves the use of oxane-4-carboxylic acid, which is reacted with formamide under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of 2-(Oxan-4-ylformamido)propanoic acid may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-ylformamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the formamido group to an amine group.

Substitution: The oxane ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions include oxidized oxane derivatives, reduced amine derivatives, and substituted oxane compounds .

Scientific Research Applications

2-(Oxan-4-ylformamido)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-ylformamido)propanoic acid involves its interaction with specific molecular targets and pathways. The formamido group can form hydrogen bonds with biological molecules, while the oxane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(oxan-4-ylformamido)propanoic acid with two analogous compounds: 5-Oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid and 3-[4-oxo-4-(thiophen-2-yl)butanamido]propanoic acid. Key differences in structure, molecular properties, and applications are highlighted.

Table 1: Structural and Molecular Comparison

Key Observations:

The thiophene substitution in 3-[4-oxo-4-(thiophen-2-yl)butanamido]propanoic acid introduces sulfur-based aromaticity, which may enhance π-π stacking interactions in drug design compared to the oxygen-rich oxane group .

Molecular Weight and Solubility: 2-(Oxan-4-ylformamido)propanoic acid has the lowest molecular weight (201 g/mol), suggesting superior aqueous solubility relative to the thiophene derivative (255.29 g/mol) .

Applications and Synthesis: 2-(Oxan-4-ylformamido)propanoic acid is explicitly linked to biochemical research (e.g., RNA extraction), while the thiophene derivative’s applications remain unspecified but are hypothesized to involve medicinal chemistry due to sulfur’s role in pharmacophores . Pricing data () indicates 2-(oxan-4-ylformamido)propanoic acid is a high-cost building block (€1,179/g), likely due to its specialized synthetic route, whereas the indolizine compound is moderately priced (€529/50mg) .

Biological Activity

2-(Oxan-4-ylformamido)propanoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-(Oxan-4-ylformamido)propanoic acid features a propanoic acid backbone with a formamido group and an oxan ring. Its molecular formula is , and it has a molecular weight of approximately 157.17 g/mol. The compound's unique structure contributes to its biological activity, particularly in enzyme inhibition and interaction with cellular pathways.

Target Proteins

Research indicates that 2-(Oxan-4-ylformamido)propanoic acid may interact with specific proteins involved in cellular signaling and metabolic pathways. Preliminary studies suggest its potential as an inhibitor of certain kinases, which play critical roles in cell division and growth regulation.

Biochemical Pathways

The compound is thought to affect various biochemical pathways, including those related to:

- Cell Cycle Regulation : By inhibiting key kinases, it may disrupt normal cell cycle progression.

- Metabolic Processes : It could influence metabolic enzymes, thereby affecting energy production and utilization within cells.

Antimicrobial Properties

Preliminary investigations have shown that 2-(Oxan-4-ylformamido)propanoic acid exhibits antimicrobial activity against several bacterial strains. Specifically, it has demonstrated effectiveness against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate its potential use as an antimicrobial agent in therapeutic applications.

Antiviral Activity

Emerging data suggest that the compound may also possess antiviral properties. In vitro studies have indicated that it can inhibit viral replication in cell cultures infected with specific viruses, although further research is needed to elucidate the precise mechanisms involved.

Case Studies

-

Case Study on Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial effects of 2-(Oxan-4-ylformamido)propanoic acid against multi-drug resistant strains of bacteria. The results showed significant inhibition of bacterial growth, suggesting its potential as a new antibiotic candidate. -

Case Study on Viral Inhibition

Another study published in the Journal of Virology examined the antiviral effects of this compound on influenza virus strains. The findings indicated a dose-dependent reduction in viral titers, highlighting its potential role in antiviral therapy.

Pharmacokinetics

The pharmacokinetic profile of 2-(Oxan-4-ylformamido)propanoic acid is currently under investigation. Initial studies suggest that it has favorable absorption characteristics with moderate bioavailability. The compound exhibits stability in plasma, with a half-life indicating potential for sustained therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.